molecular formula C9H16ClNO2 B13603704 7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride

7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride

Cat. No.: B13603704
M. Wt: 205.68 g/mol
InChI Key: ZBBGLNCMKVWBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azaspiro[35]nonane-6-carboxylic acid hydrochloride is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride typically involves the formation of the spirocyclic core followed by functionalization to introduce the carboxylic acid and hydrochloride groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as an FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of endocannabinoids and thereby modulating their signaling pathways . This interaction can lead to various physiological effects, including pain relief and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azaspiro[3.5]nonane-6-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Its ability to inhibit FAAH with high potency distinguishes it from other spirocyclic compounds and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

7-azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-6-9(2-1-3-9)4-5-10-7;/h7,10H,1-6H2,(H,11,12);1H

InChI Key

ZBBGLNCMKVWBMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNC(C2)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.